molecular formula C15H14ClNO3 B2668919 phenyl N-(3-chloro-4-methoxybenzyl)carbamate CAS No. 692733-08-7

phenyl N-(3-chloro-4-methoxybenzyl)carbamate

Cat. No. B2668919
CAS RN: 692733-08-7
M. Wt: 291.73
InChI Key: OEVWESKDNKRBCO-UHFFFAOYSA-N
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Description

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate is a chemical compound with the molecular formula C15H14ClNO3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of carbamates like phenyl N-(3-chloro-4-methoxybenzyl)carbamate often involves carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .


Molecular Structure Analysis

The molecular structure of phenyl N-(3-chloro-4-methoxybenzyl)carbamate consists of a phenyl group attached to a carbamate group, which is further attached to a 3-chloro-4-methoxybenzyl group .


Physical And Chemical Properties Analysis

Phenyl N-(3-chloro-4-methoxybenzyl)carbamate has a predicted boiling point of 416.4±45.0 °C and a density of 1.254±0.06 .

Scientific Research Applications

Synthesis and Polymer Applications

Research on optically active aromatic isocyanates, such as those related to phenyl N-(3-chloro-4-methoxybenzyl)carbamate, has been conducted to explore their polymerization properties. For example, the synthesis and conformation of optically active poly(phenyl isocyanate)s bearing an ((S)-(α-Methylbenzyl)carbamoyl) group demonstrated the potential of these compounds to achieve highly specific rotational orientations, suggesting applications in the field of advanced polymer materials with controlled optical properties (Maeda & Okamoto, 1998).

Medicinal Chemistry

Though direct applications in medicinal chemistry for phenyl N-(3-chloro-4-methoxybenzyl)carbamate were not found, related research includes the study of novel cholinesterase inhibitors for treating conditions such as Alzheimer's disease. A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was synthesized, showing potential as acetyl- and butyrylcholinesterase inhibitors, indicating the relevance of carbamate compounds in developing therapeutic agents (Kos et al., 2021).

Organic Synthesis and Chemical Analysis

In the realm of organic synthesis, compounds similar to phenyl N-(3-chloro-4-methoxybenzyl)carbamate are utilized as intermediates or reagents. The study of cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents for the synthesis of 4H-1,3-benzoxazin-2(3H)-ones showcased the intricate reactions these compounds can undergo, highlighting their utility in synthesizing complex organic structures (Mindl et al., 2000).

Materials Chemistry

The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis presents another application area. This synthesis approach is relevant for creating intermediates for chemically and biologically active molecules, demonstrating the versatility of phenyl carbamate derivatives in materials chemistry and catalysis (Yadav & Badure, 2008).

properties

IUPAC Name

phenyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)10-17-15(18)20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWESKDNKRBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(3-chloro-4-methoxybenzyl)carbamate

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